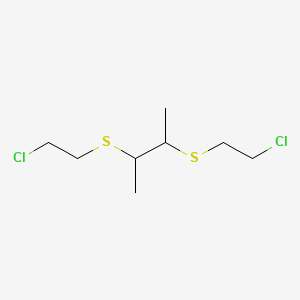

Butane, 2,3-bis(2-chloroethylthio)-

Description

Structural Classification of Related Bis(2-chloroethylthio)alkanes

Butane (B89635), 2,3-bis(2-chloroethylthio)- belongs to a specific class of compounds known as bis(2-chloroethylthio)alkanes. These molecules are characterized by the presence of two 2-chloroethylthio groups attached to an alkane backbone. The nature of this backbone significantly influences the compound's properties and reactivity.

The family of sulfur mustard analogues includes several compounds of historical and research significance. A comparison with these analogues highlights the structural nuances that define their chemical behavior.

1,2-bis(2-chloroethylthio)ethane (Sesquimustard Q): In Sesquimustard (B1618809) Q, the two thioether functionalities are separated by an ethane (B1197151) bridge. nih.gov This differs from Butane, 2,3-bis(2-chloroethylthio)- where the thioether groups are attached to adjacent carbons (positions 2 and 3) of a butane chain. This seemingly small difference in the alkyl backbone can affect the conformational flexibility of the molecule and the potential for intramolecular interactions between the two reactive centers.

bis(2-chloroethylthioethyl)ether (O-mustard T): O-mustard T introduces an ether linkage into the backbone, separating the two bis(2-chloroethylthio) moieties. researchgate.net This structural feature alters the molecule's polarity and solubility compared to its all-alkane counterparts. The presence of the ether oxygen can also influence the electronic environment of the sulfur atoms and, consequently, their reactivity.

The general structure of these compounds is critical to their reactivity, which is primarily associated with the 2-chloroethylthio group. rsc.org

The chemical reactivity of bis(2-chloroethylthio)alkanes is dominated by the presence of the 2-chloroethyl group attached to the sulfur atom. This arrangement facilitates an intramolecular nucleophilic substitution, where the sulfur atom attacks the carbon bearing the chlorine atom, leading to the formation of a highly reactive three-membered cyclic sulfonium (B1226848) ion (episulfonium ion). rsc.orgnih.gov This intermediate is a potent alkylating agent, readily reacting with nucleophiles.

Interactive Data Table: Comparison of Sulfur Mustard Analogues

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Backbone Structure |

|---|---|---|---|---|

| Butane, 2,3-bis(2-chloroethylthio)- | 2,3-bis(2-chloroethylthio)butane | 63732-12-7 | C8H16Cl2S2 | Butane |

| 1,2-bis(2-chloroethylthio)ethane (Sesquimustard Q) | 1,2-bis(2-chloroethylthio)ethane | 3563-36-8 | C6H12Cl2S2 | Ethane |

| bis(2-chloroethylthioethyl)ether (O-mustard T) | 1-chloro-2-[(2-chloroethyl)thio]ethyl ether | 63918-89-8 | C6H12Cl2OS2 | Ether-containing |

| bis(2-chloroethyl) ether | 1-chloro-2-(2-chloroethoxy)ethane | 111-44-4 | C4H8Cl2O | Ether |

Academic and Research Significance of Butane, 2,3-bis(2-chloroethylthio)-

While much of the research on sulfur mustard analogues is driven by their historical context, compounds like Butane, 2,3-bis(2-chloroethylthio)- hold significant academic and research value for more fundamental chemical studies.

The study of complex chemical reactions often benefits from the use of model compounds that isolate specific structural features. Butane, 2,3-bis(2-chloroethylthio)- can serve as a model to investigate the influence of vicinal thioether substitution on the reactivity of alkylating agents. By comparing its reaction kinetics and product profiles with other analogues, researchers can gain a deeper understanding of how the structure of the backbone modulates the formation and reactivity of the episulfonium ion intermediate. This is crucial for developing a comprehensive picture of the structure-activity relationships within this class of compounds. nih.gov

Alkylating agents are a fundamentally important class of compounds in organic chemistry and biochemistry. The study of compounds like Butane, 2,3-bis(2-chloroethylthio)- contributes to the broader understanding of alkylation reactions. Research in this area can provide insights into the factors that govern the selectivity and efficiency of alkylation, which has implications for the design of new synthetic methodologies and the understanding of biological processes involving alkylation. In a non-applied, academic context, these compounds are valuable tools for probing the intricacies of nucleophilic substitution reactions involving sulfur-containing molecules. itu.edu.tr

Structure

3D Structure

Properties

CAS No. |

63732-12-7 |

|---|---|

Molecular Formula |

C8H16Cl2S2 |

Molecular Weight |

247.3 g/mol |

IUPAC Name |

2,3-bis(2-chloroethylsulfanyl)butane |

InChI |

InChI=1S/C8H16Cl2S2/c1-7(11-5-3-9)8(2)12-6-4-10/h7-8H,3-6H2,1-2H3 |

InChI Key |

ISUQEBSPGWDNKY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)SCCCl)SCCCl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for Butane (B89635), 2,3-bis(2-chloroethylthio)-

The creation of Butane, 2,3-bis(2-chloroethylthio)- is not typically achieved through a single step but rather through carefully planned multi-step sequences. These pathways are designed to build the molecule's backbone and then introduce the reactive chloroethyl groups.

Alkylation of thioether precursors with chloroethyl compounds

A foundational method in the synthesis of sulfur mustards and their analogues is the S-alkylation of a thiol precursor. In the context of Butane, 2,3-bis(2-chloroethylthio)-, the key precursor is 2,3-butanedithiol (B1332177). acs.orgnist.govnih.gov This dithiol possesses the necessary 2,3-butane core structure with nucleophilic thiol groups.

The synthesis proceeds by converting the dithiol into a more potent nucleophile, the dithiolate, by treating it with a base. This dithiolate then reacts with an appropriate chloroethyl compound. While direct reaction with a compound like 1,2-dichloroethane (B1671644) is possible, a more controlled approach involves using a reactant that introduces a hydroxyl group for subsequent conversion. This leads into the multi-step pathway detailed below.

Multi-step synthesis involving thioether formation and subsequent chlorination

The most established and controllable route to synthesize Butane, 2,3-bis(2-chloroethylthio)- involves a two-stage process. This method first constructs a stable diol intermediate, which is then chlorinated in a separate step.

Stage 1: Synthesis of the Diol Intermediate

The primary intermediate is Butane, 2,3-bis(2-hydroxyethylthio)- . There are two principal pathways to synthesize this diol:

Pathway A: This route utilizes 2,3-butanedithiol and 2-chloroethanol (B45725) . The synthesis of 2,3-butanedithiol is well-documented. acs.orgacs.org In this reaction, the 2,3-butanedithiol is deprotonated by a base (e.g., sodium hydroxide) to form the disodium (B8443419) salt. This salt then undergoes a nucleophilic substitution reaction with two equivalents of 2-chloroethanol, where the sulfur atoms attack the carbon bearing the chlorine atom, displacing it to form the stable diol intermediate.

Pathway B: An alternative approach starts with 2,3-dibromobutane and 2-mercaptoethanol (B42355) . The sodium salt of 2-mercaptoethanol is generated first and then reacted with 2,3-dibromobutane. The thiolate ions displace the bromide ions on the butane backbone to yield the same diol intermediate, Butane, 2,3-bis(2-hydroxyethylthio)-. This general strategy has been successfully applied to produce analogous diols from various dibromoalkanes.

Stage 2: Chlorination of the Diol Intermediate

Once the diol intermediate is synthesized and purified, the terminal hydroxyl (-OH) groups are converted into chloro (-Cl) groups. This is a standard organic transformation. The diol is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃), to yield the final product, Butane, 2,3-bis(2-chloroethylthio)-.

Direct chlorination approaches

The term "direct chlorination" in this context refers specifically to the conversion of the hydroxyl groups in the intermediate to the chloro groups of the final product. This step is critical and requires reagents that can efficiently replace a hydroxyl group with a chlorine atom without disrupting the thioether linkages. Thionyl chloride is often preferred for this transformation as it produces gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies the purification of the final product. The reaction converts the stable and less reactive 2-hydroxyethylthio moiety into the more reactive 2-chloroethylthio group characteristic of this family of compounds.

Precursor Chemistry and Reactant Optimization

Utilization of 2-mercaptoethanol derivatives in synthesis

2-Mercaptoethanol is a crucial bifunctional molecule that provides the -S-CH₂-CH₂-OH fragment. In one of the primary synthetic routes, it serves as the nucleophile. After being deprotonated to its thiolate form (e.g., sodium 2-sulfanylethanolate), it attacks an electrophilic butane backbone, such as 2,3-dibromobutane, to form the key thioether bonds of the diol intermediate. The optimization of this step involves controlling the stoichiometry and reaction temperature to ensure complete disubstitution and minimize side reactions.

Employment of 2-chloroethanol as a reactant

2-Chloroethanol serves as the key electrophile in the alternative and often preferred synthetic pathway. It provides the hydroxyethyl (B10761427) group (-CH₂-CH₂-OH) that is attached to the sulfur atoms of a dithiol precursor. In this role, it reacts with the dithiolate of 2,3-butanedithiol. acs.org The chlorine atom provides a good leaving group for the nucleophilic attack by the sulfur. This reaction is generally efficient for building the carbon-sulfur bonds necessary to form the diol intermediate, Butane, 2,3-bis(2-hydroxyethylthio)-, which is then carried forward to the final chlorination step.

Interactive Data Tables

Table 1: Proposed Synthetic Pathways for Butane, 2,3-bis(2-chloroethylthio)-

| Pathway | Step | Starting Materials | Intermediate Product | Final Product |

| A | 1 | 2,3-Butanedithiol, 2-Chloroethanol, Base | Butane, 2,3-bis(2-hydroxyethylthio)- | Butane, 2,3-bis(2-chloroethylthio)- |

| A | 2 | Butane, 2,3-bis(2-hydroxyethylthio)-, Chlorinating Agent (e.g., SOCl₂) | Butane, 2,3-bis(2-chloroethylthio)- | |

| B | 1 | 2,3-Dibromobutane, 2-Mercaptoethanol, Base | Butane, 2,3-bis(2-hydroxyethylthio)- | Butane, 2,3-bis(2-chloroethylthio)- |

| B | 2 | Butane, 2,3-bis(2-hydroxyethylthio)-, Chlorinating Agent (e.g., SOCl₂) | Butane, 2,3-bis(2-chloroethylthio)- |

Derivatization Strategies for Analytical and Mechanistic Studies

The derivatization of Butane, 2,3-bis(2-chloroethylthio)- is a critical step in its analysis, particularly for trace-level detection in complex matrices. The strategies employed are largely based on the well-established chemistry of related sulfur mustard compounds.

Formation of sulfoxides and sulfones

The oxidation of the thioether groups in Butane, 2,3-bis(2-chloroethylthio)- to the corresponding sulfoxides and sulfones represents a primary route of metabolic transformation and a key strategy for chemical derivatization. This process can be achieved using a variety of oxidizing agents, with the extent of oxidation depending on the reagent and reaction conditions.

The partial oxidation to the sulfoxide (B87167) can be accomplished using mild oxidizing agents. For instance, in studies of similar sulfur mustard compounds, reagents such as a stoichiometric amount of hydrogen peroxide have been utilized. rsc.orgresearchgate.net A more controlled oxidation to the sulfoxide can also be achieved using reagents like N-iodosuccinimide (NIS), which acts as an electrophilic iodine reagent to produce the corresponding monoxide. researchgate.net

Further oxidation to the sulfone, which contains a sulfur atom double-bonded to two oxygen atoms, requires stronger oxidizing conditions. Reagents such as excess hydrogen peroxide, often in the presence of a catalyst, or peroxy acids like meta-chloroperoxybenzoic acid (mCPBA), are commonly employed for this transformation. researchgate.net The resulting sulfones are generally more stable and polar than the parent thioether.

The formation of these oxidized derivatives is significant for several reasons. From a toxicological standpoint, the in vivo oxidation to sulfoxides and sulfones can alter the biological activity of the parent compound. Analytically, the conversion to these more polar derivatives can be advantageous for liquid chromatography-mass spectrometry (LC-MS) analysis. nih.gov

| Oxidizing Agent | Typical Product | Reference |

| Hydrogen Peroxide (stoichiometric) | Sulfoxide | rsc.orgresearchgate.net |

| N-Iodosuccinimide (NIS) | Sulfoxide | researchgate.net |

| Hydrogen Peroxide (excess) | Sulfone | researchgate.net |

| m-Chloroperoxybenzoic acid (mCPBA) | Sulfone | researchgate.net |

Trifluoroacetylation for enhanced analytical detection

For the analysis of Butane, 2,3-bis(2-chloroethylthio)- and its potential degradation products by gas chromatography (GC), derivatization to increase volatility and thermal stability is often necessary. Trifluoroacetylation is a widely used technique for this purpose, particularly for the hydroxylated metabolites that may form through hydrolysis of the chloroethyl groups.

Trifluoroacetylation involves the reaction of active hydrogens, such as those in hydroxyl groups, with a trifluoroacetylating agent. Common reagents for this purpose include trifluoroacetic anhydride (B1165640) (TFAA) and N-trifluoroacetylimidazole (TFAI). researchgate.net This derivatization imparts several advantages for GC-MS analysis. The resulting trifluoroacetyl esters are significantly more volatile and less polar than the parent alcohols, leading to improved chromatographic peak shape and reduced retention times. nih.gov

Furthermore, the introduction of the trifluoroacetyl group enhances the sensitivity of detection by electron capture detection (ECD) and provides characteristic fragmentation patterns in mass spectrometry, aiding in structural elucidation and confident identification. nih.gov Studies on related sulfur mustard degradation products have shown that trifluoroacetyl derivatives yield clean total ion chromatograms and can be detected at very low levels. researchgate.net The derivatization reaction is typically rapid and can be performed under mild conditions. researchgate.net

| Trifluoroacetylating Reagent | Abbreviation | Reference |

| Trifluoroacetic anhydride | TFAA | researchgate.net |

| N-Trifluoroacetylimidazole | TFAI | researchgate.net |

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions

The presence of the electrophilic carbon atoms adjacent to the chlorine atoms makes Butane (B89635), 2,3-bis(2-chloroethylthio)- susceptible to attack by nucleophiles. This reactivity is a hallmark of sulfur mustards and their analogues.

Substitution of chloroethyl groups by various nucleophiles (e.g., amines, thiols)

The chloroethyl groups of sulfur mustards readily undergo nucleophilic substitution reactions with a wide range of nucleophiles. Amines and thiols are particularly reactive in this regard.

The reaction with amines can lead to the formation of various substitution products. For instance, secondary amines react with sulfur mustards to yield substituted products, and in some cases, one of the amine groups may be eliminated. Primary amines and ammonia (B1221849) can react to form cyclic products like thiomorpholine. It is also possible for two molecules of an amine to react with one molecule of a sulfur mustard. Tertiary amines can form quaternary ammonium (B1175870) salts.

Thiols and their conjugate bases, thiolates, are excellent nucleophiles for attacking the electrophilic carbons of chloroethyl thioethers. The reaction of sulfur mustards with sulfur compounds can proceed to almost quantitative yields. This reactivity is fundamental to the biological action of these compounds, as they readily react with thiol-containing molecules such as the amino acid cysteine in proteins. The general mechanism involves the SN2 displacement of the chloride ion by the sulfur nucleophile.

Kinetic and thermodynamic aspects of substitution

Elimination Reactions

In the presence of a strong base, Butane, 2,3-bis(2-chloroethylthio)- can undergo elimination reactions to form alkenes.

Formation of alkenes through hydrogen chloride elimination

The elimination of hydrogen chloride (HCl) from the chloroethyl groups results in the formation of a carbon-carbon double bond, yielding an alkene. Studies on sulfur mustard (HD) and its analogue 2-chloroethyl ethyl sulfide (B99878) (CEES) have shown that they undergo elimination reactions in the presence of sodium ethoxide. This suggests that Butane, 2,3-bis(2-chloroethylthio)- would likely react in a similar manner to produce diene products.

Conditions influencing elimination pathways

The pathway of elimination reactions is significantly influenced by the reaction conditions. The strength and steric bulk of the base, the solvent, and the temperature all play a crucial role in determining the regioselectivity and stereoselectivity of the reaction. For instance, the use of a small, strong base like sodium ethoxide tends to favor the formation of the more substituted (Zaitsev) alkene product, which is generally more thermodynamically stable. The reaction mechanism can proceed through different pathways, such as E1, E2, or E1cB, depending on the specific conditions. For sulfur mustards reacting with sodium ethoxide, the elimination is reported to be very rapid.

Hydrolysis and Solvolysis Reactions

Butane, 2,3-bis(2-chloroethylthio)- is expected to undergo hydrolysis and solvolysis, similar to other sulfur mustards. These reactions involve the cleavage of the carbon-chlorine bond by water or another solvent molecule.

Hydrolysis of chloroethyl groups to form thioethers and hydrochloric acid

The hydrolysis of sulfur mustards is a well-documented process that proceeds through an intramolecular cyclization. researchgate.net It is initiated by the spontaneous loss of a chloride ion from one of the chloroethyl groups, leading to the formation of a reactive carbonium ion. This intermediate is then stabilized by the neighboring sulfur atom, forming a cyclic sulfonium (B1226848) ion. researchgate.netnih.gov This initial step is considered the rate-determining step in the hydrolysis reaction. researchgate.net

The highly strained three-membered sulfonium ring is susceptible to nucleophilic attack by water. This reaction opens the ring and results in the formation of a hydroxyl group and the release of a proton, thereby generating hydrochloric acid. This process can then be repeated for the second chloroethyl group, leading to the complete hydrolysis of the molecule. The rate of hydrolysis is influenced by temperature and the presence of chloride ions, which can retard the reaction by reversing the initial cyclization step. nih.gov

Identification of hydrolysis products in aqueous media

In aqueous environments, the hydrolysis of sulfur mustard analogues leads to the formation of corresponding diols. For sulfur mustard agents with a butane backbone, the primary hydrolysis product identified is 1,4-bis(2-hydroxyethylthio)butane . nih.gov This is consistent with the general hydrolysis pathway where the chloroethyl groups are replaced by hydroxyl groups. Other hydrolysis products that have been identified for various sulfur mustards include thiodiglycol (B106055), bis(2-hydroxyethylthio)methane, 1,2-bis(2-hydroxyethylthio)ethane, and 1,3-bis(2-hydroxyethylthio)propane. nih.gov

| Starting Material Analogue | Major Hydrolysis Product |

| Sulfur Mustard (HD) | Thiodiglycol |

| Sesquimustard (B1618809) (Q) | 1,2-Bis(2-hydroxyethylthio)ethane |

| Butane-bridged sulfur mustard | 1,4-Bis(2-hydroxyethylthio)butane nih.gov |

Oxidative Reactions

The sulfur atoms in Butane, 2,3-bis(2-chloroethylthio)- are susceptible to oxidation, leading to the formation of sulfoxides and sulfones.

Formation of sulfoxides and sulfones through oxidation

The oxidation of thioethers is a common reaction that can be achieved using various oxidizing agents. The initial oxidation of a sulfide yields a sulfoxide (B87167). With stronger oxidizing conditions or a stoichiometric excess of the oxidant, the sulfoxide can be further oxidized to a sulfone. nih.gov In the context of sulfur mustards, this transformation is significant as it alters the chemical properties of the compound.

Oxidative degradation mechanisms using various reagents

A variety of reagents can be employed for the oxidative degradation of sulfur mustards. Hydrogen peroxide is a common oxidant that can effectively convert sulfides to sulfoxides and subsequently to sulfones. nih.gov The reaction of sulfur mustard with sodium ethoxide has been shown to proceed via an elimination mechanism, resulting in the formation of divinyl sulfide. researchgate.net The rate and pathway of the oxidation can be influenced by the choice of reagent and reaction conditions.

Comparative Reactivity Studies with Analogues

The reactivity of Butane, 2,3-bis(2-chloroethylthio)- can be understood in the context of its structural analogues, such as sulfur mustard (HD) and sesquimustard (Q). Sulfur mustard is known to be a bifunctional alkylating agent, a property conferred by its two chloroethyl groups. nih.gov This bifunctionality is a key factor in its reactivity.

Studies on analogues like 2-chloroethyl ethyl sulfide (CEES), a monofunctional analogue, and bis(2-chloroethyl) ether (BCEE), an oxygen analogue, have provided insights into the influence of different structural features on reactivity. For instance, sulfur mustard and CEES undergo elimination reactions with sodium ethoxide, while BCEE undergoes a slower substitution reaction. researchgate.netnih.gov The reactivity of sulfur and nitrogen mustards is significantly higher in aqueous solutions due to the formation of cyclic ion intermediates. rsc.org In contrast, the oxygen analogue is much more stable under similar conditions. rsc.org These comparative studies highlight the critical role of the sulfur atom and the bifunctional nature of these compounds in determining their chemical reactivity.

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the separation and identification of sulfur mustard compounds from complex matrices. These techniques offer high sensitivity and selectivity, which are essential for definitive analysis.

Gas chromatography-mass spectrometry (GC-MS) is a primary and widely adopted method for the analysis of volatile and semi-volatile compounds like sulfur mustards. cdc.gov The technique separates compounds based on their volatility and interaction with a stationary phase in a capillary column, followed by detection and identification using a mass spectrometer. acs.org For sulfur mustard analogues, sample preparation often involves extraction with an organic solvent, which may be followed by derivatization to improve volatility and thermal stability. researchgate.net

A typical GC program for analyzing sulfur mustard samples involves a temperature ramp to ensure the separation of a wide range of compounds. For instance, a program might start at 40°C and increase to 300°C, allowing for the elution and analysis of various synthesis byproducts and degradation products. acs.org

The mass spectrometer can be operated in different ionization modes, most commonly Electron Ionization (EI) and Chemical Ionization (CI).

Electron Ionization (EI): In EI mode, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing extensive fragmentation. This process creates a reproducible fragmentation pattern, or "fingerprint," for a specific compound, which is invaluable for structural elucidation and library matching. nih.gov However, for some molecules like sulfur mustards, the high energy of EI can lead to the absence or very low abundance of the molecular ion, which complicates the determination of the molecular weight. nih.gov

Chemical Ionization (CI): CI is a softer ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte molecules through proton transfer or adduction. This results in less fragmentation and typically produces a prominent pseudomolecular ion (e.g., [M+H]⁺ or [M+NH₄]⁺). nih.gov This information is crucial for confirming the molecular weight of the analyte. The use of deuterated ammonia (B1221849) as a reagent gas can further help in confirming the identity of unusual fragmentation ions. nih.gov Studies on long-chain sulfur vesicants have demonstrated that CI-MS provides significant pseudomolecular ions and structurally relevant fragment ions, complementing the data from EI-MS. nih.gov

Table 1: Comparison of EI and CI Modes for Sulfur Mustard Analogue Analysis

| Feature | Electron Ionization (EI) | Chemical Ionization (CI) |

| Ionization Energy | High (e.g., 70 eV) | Low |

| Fragmentation | Extensive, complex spectra | Minimal, "soft" ionization |

| Molecular Ion Peak | Often weak or absent | Strong pseudomolecular ion |

| Primary Use | Structural elucidation, library matching | Molecular weight determination |

| Reference | nih.gov | nih.gov |

The Organisation for the Prohibition of Chemical Weapons (OPCW) maintains a comprehensive Central Analytical Database (OCAD). This database contains validated analytical data (mass spectra, chromatographic retention data, etc.) for chemical weapons, their precursors, and degradation products. nih.gov Laboratories designated by the OPCW use this database for the verification of chemicals related to the CWC. When analyzing a sample, the acquired EI mass spectrum of a suspected compound can be compared against the entries in the OCAD. A successful match significantly increases the confidence in the identification. The database includes data for various sulfur mustard analogues, which is essential for accurate identification and to distinguish between different isomers and related compounds that might be present in a sample. nih.govopcw.org

Liquid chromatography-mass spectrometry (LC-MS) is a powerful alternative and complementary technique to GC-MS, particularly for the analysis of less volatile, thermally labile, or polar compounds, such as the hydrolysis and oxidation products of sulfur mustards. cdc.govresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) than traditional HPLC, allowing for higher resolution, faster analysis times, and increased sensitivity. When coupled with high-resolution mass spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) analyzers, UPLC-MS/HRMS provides highly accurate mass measurements. This capability allows for the determination of the elemental composition of an unknown compound and its fragments, greatly enhancing identification confidence. acs.orgnih.gov This is particularly useful in "nontargeted" screening, where analysts search for any potential chemical attribution signatures in a sample without a predefined list of targets. acs.org LC-MS/MS, a tandem mass spectrometry technique, is also used to identify modified sites in proteins, such as hemoglobin, that have been alkylated by sulfur mustard, serving as biomarkers of exposure. cdc.gov

For elemental-specific detection, HPLC can be coupled with an inductively coupled plasma-mass spectrometer (ICP-MS). This hyphenated technique is not typically used for identifying the molecular structure of the compound itself but is extremely powerful for detecting specific elements, such as sulfur and chlorine, which are characteristic of sulfur mustards. The HPLC separates the compounds in the sample, and the eluent is then introduced into the ICP-MS, which atomizes and ionizes the sample. The ICP-MS then detects the specific isotopes of the elements of interest. This provides a highly sensitive and selective method for screening samples for the presence of sulfur- and chlorine-containing compounds, which can then be targeted for further structural analysis by other MS techniques.

Table 2: Advanced Analytical Techniques for Sulfur Mustard Analogues

| Technique | Analyte Type | Key Advantage | Application | Reference |

| GC-MS | Volatile/Semi-volatile compounds | Standardized, robust, extensive libraries | Routine screening and identification | cdc.govnih.gov |

| UPLC-MS/HRMS | Polar, non-volatile, thermally labile compounds | High resolution, accurate mass, high sensitivity | Analysis of degradation products, biomarker detection, non-targeted analysis | acs.orgnih.gov |

| HPLC-ICP-MS | Elemental analysis | High elemental specificity and sensitivity | Screening for specific elements (S, Cl) | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Spectroscopic Techniques

Spectroscopy is a cornerstone in the chemical analysis of Butane (B89635), 2,3-bis(2-chloroethylthio)-, providing fundamental information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like Butane, 2,3-bis(2-chloroethylthio)-. By mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, a detailed molecular structure can be assembled.

While a dedicated spectrum for Butane, 2,3-bis(2-chloroethylthio)- is not publicly available, analysis of its structure and data from close analogs, such as Bis(2-chloroethylthio)methane, allows for the prediction of its key spectral features. The symmetry of the Butane, 2,3-bis(2-chloroethylthio)- molecule will significantly influence its NMR spectra. Depending on the stereochemistry (i.e., whether it is the meso or the d/l racemic form), the number of unique signals will vary.

¹³C NMR: The ¹³C NMR spectrum provides direct evidence for the number of non-equivalent carbon environments in the molecule. docbrown.info For a symmetric isomer, one would expect to see three distinct signals: one for the two equivalent methyl (CH₃) carbons, one for the two equivalent methine (CH) carbons on the butane backbone, and one for the four equivalent carbons of the chloroethylthio side chains (two -S-CH₂- and two -CH₂-Cl). The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (S and Cl).

¹H NMR: The ¹H NMR spectrum would reveal the different types of protons and their connectivity through spin-spin coupling. Protons on carbons adjacent to the sulfur and chlorine atoms would exhibit downfield shifts compared to simple alkanes. docbrown.info The integration of the signal areas would correspond to the ratio of protons in each unique environment.

A hypothetical breakdown of expected signals is presented below.

Interactive Table 1: Predicted NMR Chemical Shifts for Butane, 2,3-bis(2-chloroethylthio)-

| Group | Carbon Type | Predicted ¹³C Shift (ppm) | Proton Type | Predicted ¹H Shift (ppm) | Splitting Pattern |

| Butane Backbone | -CH-S- | 35-55 | -CH-S- | 2.8 - 3.2 | Multiplet |

| Butane Backbone | -CH₃ | 10-20 | -CH₃ | 1.0 - 1.5 | Doublet |

| Chloroethyl Side Chain | -S-CH₂- | 30-40 | -S-CH₂- | 2.9 - 3.3 | Triplet |

| Chloroethyl Side Chain | -CH₂-Cl | 40-50 | -CH₂-Cl | 3.6 - 4.0 | Triplet |

Note: These are estimated values based on general principles and data for analogous structures. Actual values may vary.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes. For Butane, 2,3-bis(2-chloroethylthio)-, these methods are key to confirming the presence of the alkane framework, the thioether linkages, and the terminal chloro groups.

The IR spectrum of a saturated molecule like this is dominated by C-H stretching and bending vibrations. orgchemboulder.com However, the key characteristic absorptions are those corresponding to the C-Cl and C-S bonds.

C-H vibrations: Strong absorption bands are expected in the 2850–2950 cm⁻¹ region due to the stretching of sp³ hybridized C-H bonds in the butane and ethyl groups. pressbooks.pub

C-Cl vibrations: The presence of the chloroalkane functional group is typically confirmed by stretching vibrations in the 850–550 cm⁻¹ range of the fingerprint region. uobabylon.edu.iqlibretexts.org

C-S vibrations: The carbon-sulfur (thioether) stretch is generally a weak to medium band found between 700 and 600 cm⁻¹. researchgate.net

Raman spectroscopy is particularly useful for detecting non-polar bonds with weak IR absorptions. The S-C bond, and potentially S-S bonds in related impurities, can often be more readily identified in a Raman spectrum. acs.orgresearchgate.net

Interactive Table 2: Characteristic Infrared Absorption Frequencies

| Functional Group | Bond | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| Alkane | C-H | Stretch | 2850 - 2950 | Strong |

| Alkane | C-H | Bend (Scissoring) | 1450 - 1470 | Medium |

| Alkyl Halide | C-Cl | Stretch | 550 - 850 | Medium-Strong |

| Thioether | C-S | Stretch | 600 - 700 | Weak-Medium |

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique coupled with mass spectrometry (MS) that is well-suited for the analysis of moderately polar and thermally stable compounds like Butane, 2,3-bis(2-chloroethylthio)-. wikipedia.org It is a highly sensitive method used for detecting trace levels of sulfur mustard agents and their analogs. researchgate.net

In the APCI source, a heated nebulizer vaporizes the sample, and a corona discharge creates reactant ions from the solvent vapor. These ions then transfer a proton to the analyte molecule (M) in the gas phase. In positive-ion mode, this process typically generates a protonated molecule, [M+H]⁺, which is often the most abundant ion in the spectrum. acs.org This allows for the direct determination of the molecular weight.

For compounds containing chlorine, the isotopic pattern is a key diagnostic feature. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). A molecule with two chlorine atoms, like Butane, 2,3-bis(2-chloroethylthio)-, will exhibit a characteristic cluster of peaks for the [M+H]⁺ ion, with relative intensities corresponding to the statistical probability of different isotopic combinations.

Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is fragmented to produce a characteristic pattern of product ions, confirming the identity of the compound. acs.org

Sample Preparation and Derivatization for Analytical Enhancement

Effective sample preparation is critical for accurate and reliable analysis, as it serves to isolate the analyte from complex matrices, remove interferences, and concentrate it to detectable levels.

The analysis of Butane, 2,3-bis(2-chloroethylthio)- from environmental matrices such as soil, water, or textiles, or from laboratory samples like biological fluids, requires robust extraction methods. acs.orgresearchgate.net The choice of technique depends on the matrix and the concentration of the analyte.

Solvent Extraction: This is a common first step for solid and liquid samples. Given the lipophilic nature of sulfur mustards, organic solvents are employed. acs.org Dichloromethane and ethyl acetate (B1210297) have been successfully used for extracting these types of compounds from various matrices. acs.orgnih.gov For soil samples, adding a salt solution like sodium chloride in water can improve stability and prevent degradation to hydrolysis products before extraction. researchgate.netcdc.gov

Solid-Phase Extraction (SPE): SPE is a widely used cleanup and concentration technique. For organic samples with high nonpolar backgrounds, silica-based cartridges are often used. acs.org The sample is loaded onto the cartridge, interfering compounds are washed away with a nonpolar solvent (e.g., n-hexane), and the analyte of interest is then eluted with a more polar solvent.

Derivatization: Although not always necessary for LC-APCI-MS, derivatization can be employed to improve volatility and thermal stability for analysis by Gas Chromatography (GC). For hydrolysis products of sulfur mustards, silylation is a common derivatization method. researchgate.net

Maximizing the amount of analyte recovered from the initial sample is essential for quantitative accuracy, especially at trace levels. Low and variable recovery can be a significant challenge. nih.gov

Optimization of Extraction Solvents: The choice of extraction and washing solvents is crucial. In a method for extracting mustards from nonpolar matrices, using ethyl acetate as the extraction solvent and n-hexane as a washing solvent yielded recoveries between 75% and 87%. acs.org

Isotope Dilution: This is the gold standard for quantitative analysis. A known amount of a stable isotope-labeled version of the analyte is added to the sample at the beginning of the preparation process. nih.gov Since the labeled standard has virtually identical chemical and physical properties to the native analyte, it experiences the same losses during extraction, cleanup, and analysis. By measuring the final ratio of the native analyte to the labeled standard, any losses can be precisely corrected for, leading to highly accurate quantification.

Systematic Protocol Evaluation: A systematic approach can identify where analyte loss occurs (e.g., during extraction, solvent evaporation, or reconstitution). nih.gov Steps can be individually evaluated to pinpoint the source of low recovery. For instance, if significant loss occurs during the evaporation step, adjustments to temperature, using a gentler nitrogen blowdown, or changing the sample vial material can be tested to improve recovery. nih.gov Similarly, optimizing the composition of the reconstitution solvent can enhance analyte solubility and prevent losses due to nonspecific binding to container surfaces. nih.gov

Environmental Chemistry and Degradation Research

Environmental Fate Studies

The environmental fate of a chemical compound describes its transport and transformation in various environmental compartments. For compounds like Butane (B89635), 2,3-bis(2-chloroethylthio)-, understanding their persistence and mobility is key to assessing their long-term environmental impact.

Sulfur mustard and its analogs can persist in the environment for extended periods, from days to even years, depending on the environmental conditions. nih.gov The persistence is influenced by factors such as temperature, humidity, and the nature of the environmental matrix (e.g., soil type, water content).

In Soil: When released into the soil, sulfur mustard is absorbed and can remain for considerable lengths of time, degrading slowly. nih.gov The mobility in soil is generally low due to its low aqueous solubility and tendency to adsorb to soil particles. However, its vapor can be released from contaminated soil, posing an inhalation risk. nih.gov

In Water: In aquatic environments, the persistence of sulfur mustard is limited by hydrolysis. However, due to its low water solubility, it can form persistent droplets or lumps at the bottom of water bodies, particularly in cold and anoxic conditions, as observed in marine dump sites. au.dk These lumps can encapsulate the agent, significantly slowing down its degradation. au.dk

In Air: In the atmosphere, sulfur mustard vapor can be transported over long distances. nih.gov Its persistence is determined by atmospheric conditions and reactions with atmospheric components.

The following table summarizes the expected persistence of sulfur mustard analogs in different environmental matrices.

| Environmental Matrix | Expected Persistence of Sulfur Mustard Analogs | Factors Influencing Persistence |

| Soil | Days to years | Temperature, moisture, soil type, microbial activity. nih.gov |

| Water | Hours to days (dissolved), potentially years (as lumps) | Temperature, pH, presence of other chemicals, formation of persistent droplets. au.dk |

| Air | Hours to days | Sunlight, atmospheric oxidants, humidity. nih.gov |

Hydrolysis is a primary degradation pathway for Butane, 2,3-bis(2-chloroethylthio)- in aqueous environments. The process for sulfur mustard analogs involves the formation of a cyclic sulfonium (B1226848) ion, which is then attacked by water. researchgate.net This reaction is generally considered to be first-order and is not significantly affected by pH.

The initial hydrolysis product of a chloroethylthioether group is a hydroxyethylthioether group and hydrochloric acid. For a molecule like Butane, 2,3-bis(2-chloroethylthio)-, this would occur at both chloroethyl groups, leading to the formation of a di-hydroxyethyl analog.

A study on the hydrolysis of sulfur mustard showed that under conditions of high agent concentration, dimerization and polymerization reactions can occur, leading to the formation of more complex and potentially persistent products. researchgate.net

Degradation Pathways and Products

The degradation of Butane, 2,3-bis(2-chloroethylthio)- can proceed through various abiotic and biotic pathways, resulting in a range of transformation products.

Abiotic degradation of sulfur mustard analogs is dominated by hydrolysis and oxidation. The primary hydrolysis product of sulfur mustard is thiodiglycol (B106055), a much less toxic compound. nih.gov Further oxidation can lead to the formation of sulfoxide (B87167) and sulfone derivatives.

Research on the degradation of Sesquimustard (B1618809) (Q), which is 1,2-Bis(2-chloroethylthio)ethane, provides a close analog for the expected degradation products of Butane, 2,3-bis(2-chloroethylthio)-. Hydrolysis of Sesquimustard (Q) yields 1,2-bis(2-hydroxyethylthio)ethane. researchgate.net

The analysis of transformation products is crucial for understanding the complete degradation pathway and for developing monitoring and verification methods. Studies on sulfur mustard have identified a variety of transformation products in different environmental samples.

In addition to the primary hydrolysis products, cyclic degradation products such as 1,4-dithiane (B1222100) and 1,4-oxathiane (B103149) have been identified in aged sulfur mustard samples and in environmental samples from chemical weapon dump sites. au.dk These products are formed through intramolecular cyclization reactions.

The table below lists some of the common degradation products identified from sulfur mustard and its analogs.

| Parent Compound | Degradation Product | Degradation Pathway |

| Sulfur Mustard | Thiodiglycol | Hydrolysis. nih.gov |

| Sulfur Mustard | Thiodiglycol sulfoxide | Oxidation. au.dk |

| Sulfur Mustard | 1,4-Dithiane | Intramolecular cyclization. au.dk |

| Sulfur Mustard | 1,4-Oxathiane | Intramolecular cyclization. au.dk |

| Sesquimustard (Q) | 1,2-Bis(2-hydroxyethylthio)ethane | Hydrolysis. researchgate.net |

Decontamination and Remediation Research (Chemical Aspects)

Research into the decontamination and remediation of sulfur mustard and its analogs focuses on chemical and biological methods to neutralize the agent and its toxic byproducts.

Chemical decontamination methods often involve strong oxidizing agents or nucleophilic reagents. Chloramine-T, for example, can be used to oxidize the sulfur atom, rendering the molecule less toxic. noaa.gov Other decontamination solutions include reactive sorbents and catalytic systems that can enhance the rate of hydrolysis and oxidation. The use of titanate nanoscrolls has been investigated for the hydrolysis of 2-chloroethyl ethylsulfide (CEES), a simulant for sulfur mustard. sass.org.cn

Photocatalytic decontamination using materials like titanium dioxide (TiO2) has also shown promise in degrading sulfur mustard simulants. ehs-support.comnih.gov Ultraviolet light, in combination with a catalyst, can break down the chemical structure of these agents into less harmful substances. ehs-support.comnih.gov

Remediation of contaminated sites, such as former military installations or sea-dumped munition sites, presents significant challenges. The long-term persistence of these compounds in soil and sediment requires robust and effective remediation technologies. nih.govau.dk

Advancements in the Environmental Chemistry and Degradation of Butane, 2,3-bis(2-chloroethylthio)-

The environmental persistence and safe disposal of chemical warfare agents and related compounds represent a significant scientific challenge. Among these is Butane, 2,3-bis(2-chloroethylthio)-, a sulfur mustard analog commonly known as sesquimustard. This article delves into the recent research on the chemical degradation of this compound, focusing on decontamination mechanisms and the development of novel remediation strategies.

1 Evaluation of Chemical Decontaminants and Their Mechanisms of Action

The degradation of Butane, 2,3-bis(2-chloroethylthio)- is primarily achieved through chemical reactions that transform it into less toxic products. The principal mechanisms driving this decontamination are nucleophilic substitution and elimination reactions. tandfonline.com

1 Nucleophilic Attack Mechanisms

Nucleophilic attack is a key pathway for the decontamination of Butane, 2,3-bis(2-chloroethylthio)-. In this mechanism, a nucleophile—an electron-rich chemical species—attacks the electrophilic carbon atom adjacent to the chlorine atom, leading to the displacement of the chloride ion.

One of the significant findings in this area is the rapid degradation of sesquimustard by certain decontaminants. For instance, studies have shown that decontaminating agents containing 2,3-butanedione (B143835) monoximate or sodium phenolate (B1203915) effectively degrade various sulfur mustards, including sesquimustard, through nucleophilic substitution. tandfonline.com The reaction with 2,3-butanedione monoximate, for example, results in the formation of substitution products where the chloroethyl group is replaced. tandfonline.com

In a biological context, the tripeptide glutathione (B108866) (GSH) acts as a crucial nucleophile in the detoxification of electrophilic compounds. nih.gov The sulfhydryl group of the cysteine residue in glutathione can attack the electrophilic carbon of Butane, 2,3-bis(2-chloroethylthio)-, initiating its detoxification. nih.gov This process is often catalyzed by glutathione S-transferase (GST) enzymes. nih.gov

A simple and economical method for the neutralization of sesquimustard involves treatment with sodium in an inert solvent. This process leads to desulfurization reactions, yielding innocuous products. nih.gov The high reactivity of sodium makes it a potent nucleophile in this context.

Research has also explored the hydrolysis of Butane, 2,3-bis(2-chloroethylthio)-. The hydrolysis products are typically diols, such as 1,2-bis(2-hydroxyethylthio)ethane. nih.gov The reaction proceeds via the formation of a cyclic sulfonium ion, which is then attacked by water, a weak nucleophile. The half-life for the hydrolysis of sesquimustard in an aqueous solution containing 32% dioxane at 28°C has been determined to be 8.1 minutes. nih.gov

The table below summarizes the kinetic parameters for the degradation of Butane, 2,3-bis(2-chloroethylthio)- (Q) and a related sulfur mustard (T) with a decontaminant containing 2,3-butanedione monoximate (KBDO).

| Compound | Rate Constant (k, min⁻¹) | Half-life (t½, min) | Degradation after 7 min (%) |

| Butane, 2,3-bis(2-chloroethylthio)- (Q) | 0.309 | 2.25 | ~99 |

| Bis(2-chloroethylthioethyl) ether (T) | 0.353 | 1.96 | ~99 |

This interactive data table is based on findings from a study evaluating various chemical decontaminants. tandfonline.com

2 Elimination Reaction Mechanisms

Elimination reactions provide an alternative pathway for the decontamination of Butane, 2,3-bis(2-chloroethylthio)-. In this mechanism, a base removes a proton from the carbon atom adjacent to the one bearing the chloroethylthio group, leading to the formation of a double bond and the elimination of hydrogen chloride.

Decontaminant formulations such as DS2 are known to primarily function through elimination reactions. tandfonline.com The reaction of sulfur mustards with the active components of some organic decontaminating solutions has been shown to yield divinyl sulfide (B99878) as the major product of an elimination reaction. nih.gov

Some decontaminants can facilitate both nucleophilic substitution and elimination reactions simultaneously. For example, a decontaminant containing 2,3-butanedione monoximate can produce both substitution products and elimination products when reacting with sulfur mustards. tandfonline.com Similarly, the degradation of sulfur mustard on zirconium hydroxide (B78521) proceeds through both hydrolysis (a form of nucleophilic substitution) and elimination reactions, ultimately yielding non-toxic products like thiodiglycol and 2-hydroxyethyl vinyl sulfide. e3s-conferences.org

2 Role of Metal-Organic Frameworks in Degradation Processes

Metal-organic frameworks (MOFs) have emerged as a promising class of materials for the capture and degradation of chemical warfare agents due to their high porosity, large surface area, and tunable catalytic activity. While direct studies on the degradation of Butane, 2,3-bis(2-chloroethylthio)- using MOFs are limited, extensive research on sulfur mustard and its simulants provides valuable insights.

Zirconium-based MOFs, such as UiO-66 and MOF-808, have shown significant catalytic activity in the degradation of nerve agents and sulfur mustard simulants. nih.govresearchgate.net These MOFs possess Lewis acidic sites at the zirconium clusters that can activate the substrate for subsequent reactions. The degradation mechanism often involves hydrolysis, where water molecules coordinated to the metal nodes act as nucleophiles.

For instance, granular MOF-808 has been shown to effectively catalyze the degradation of the sulfur mustard simulant 2-chloroethyl ethyl sulfide (CEES), with the detoxification efficiency increasing with higher moisture content. nih.gov Similarly, Zr-based MOF/hydrogel composites have demonstrated rapid degradation of organophosphorus compounds. nih.gov

The table below highlights some of the MOFs studied for the degradation of chemical warfare agent simulants.

| MOF | Metal Center | Simulant Studied | Key Finding |

| UiO-66 | Zirconium | Nerve agents, CEES | High stability and catalytic activity for hydrolysis. nih.govresearchgate.net |

| MOF-808 | Zirconium | Nerve agents, CEES | Effective degradation, enhanced by moisture. nih.govresearchgate.net |

| Al-PMOF | Aluminum | CEES | Photocatalytic oxidation under visible light. |

This interactive data table summarizes findings from research on the application of MOFs in the degradation of chemical warfare agent simulants. nih.govresearchgate.net

3 Theoretical Approaches to Remediation Strategies

Computational studies, particularly those employing density functional theory (DFT), are increasingly being used to understand the degradation mechanisms of chemical warfare agents and to guide the design of more effective decontaminants and catalysts.

Theoretical calculations of the molecular electrostatic potential (MEP) on the surface of different sulfur mustard molecules, including Butane, 2,3-bis(2-chloroethylthio)-, have been performed to explain the observed differences in their decontamination rates. tandfonline.com The MEP maps provide insights into the charge distribution and help identify the most likely sites for nucleophilic attack. tandfonline.com These studies suggest that the electrostatic potential energy of the mustard agent itself is a key factor in its reactivity. tandfonline.com

Computational modeling has also been instrumental in elucidating the reaction mechanisms of sulfur mustard degradation on the surfaces of MOFs. These studies help to understand the role of the metal nodes, the organic linkers, and the pore environment in the catalytic process.

Compound Names

| Common Name/Abbreviation | Chemical Name |

| Sesquimustard (Q) | Butane, 2,3-bis(2-chloroethylthio)- |

| Sulfur Mustard (HD) | Bis(2-chloroethyl) sulfide |

| T | Bis(2-chloroethylthioethyl) ether |

| KBDO | 2,3-Butanedione monoximate |

| DS2 | Decontaminating Solution 2 |

| GSH | Glutathione |

| GST | Glutathione S-transferase |

| CEES | 2-Chloroethyl ethyl sulfide |

| MOF | Metal-Organic Framework |

| UiO-66 | University of Oslo-66 |

| MOF-808 | Metal-Organic Framework-808 |

| DFT | Density Functional Theory |

| MEP | Molecular Electrostatic Potential |

| Thiodiglycol | 2,2'-Thiodiethanol |

| 1,2-bis(2-hydroxyethylthio)ethane | 1,2-Bis(2-hydroxyethylthio)ethane |

| Divinyl sulfide | Thioethenone |

| 2-hydroxyethyl vinyl sulfide | 2-(Vinylsulfanyl)ethanol |

Computational and Theoretical Chemistry

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure, energy, and properties of molecules.

The electrostatic potential (ESP) is a key property that helps in understanding and predicting the reactive behavior of a molecule. It illustrates the distribution of charge and can identify sites susceptible to electrophilic or nucleophilic attack.

In studies of sulfur mustard and its analogs, ESP calculations reveal a significant negative potential around the sulfur and chlorine atoms, while the carbon atoms of the chloroethyl groups exhibit a positive potential. This charge distribution is crucial for the molecule's reactivity. The initial step in the activation of sulfur mustards in aqueous environments is the intramolecular cyclization to form a highly reactive sulfonium (B1226848) ion. This reaction is driven by the nucleophilic attack of the sulfur atom on the electrophilic carbon atom of the chloroethyl group.

Computational studies have also explored the non-covalent interactions of sulfur mustard with various host macrocycles. mdpi.com These investigations, using methods like Density Functional Theory (DFT), show that dispersion interactions significantly contribute to the stability of these host-guest complexes. mdpi.com The analysis of ESP and intermolecular interactions helps in designing potential sensors and scavengers for these hazardous compounds. mdpi.com

Computational modeling has been instrumental in elucidating the complex reaction mechanisms of sulfur mustards, particularly their hydrolysis. fau.de The toxicity of these compounds is largely attributed to the formation of a cyclic sulfonium ion intermediate. rsc.org

First-principles simulations, such as Car-Parrinello molecular dynamics, have been employed to study the behavior of sulfur mustard in water at a molecular level. fau.de These simulations provide insights into the stability of different conformers and the interactions between the solute and solvent molecules. fau.de Umbrella sampling simulations, a computational technique, have been used to determine the free energy barrier for the formation of the sulfonium cation, a critical step in the hydrolysis process. fau.de

Intramolecular Cyclization: The sulfur atom acts as an internal nucleophile, attacking the β-carbon and displacing the chloride ion to form a highly strained and reactive three-membered sulfonium ion. rsc.orgresearchgate.net

Nucleophilic Attack: The sulfonium ion is then readily attacked by nucleophiles. In an aqueous environment, water is the primary nucleophile, leading to the formation of a hydroxyl group and the regeneration of the sulfur moiety. researchgate.net

This process can occur with both chloroethyl groups, leading to the formation of thiodiglycol (B106055). researchgate.net The bifunctional nature of these molecules allows them to crosslink biological macromolecules, which is a key aspect of their toxicity. scispace.comresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of chemical systems.

MD simulations have been used to investigate the hydrolysis of sulfur mustard in explicit water solution at finite temperatures. fau.de These studies allow for the analysis of the relative stability of different molecular conformations and the dynamics of solute-solvent interactions, such as the formation and lifetime of hydrogen bonds. fau.de By simulating the behavior of the molecule in a realistic aqueous environment, MD provides crucial insights into the initial steps of the hydrolysis reaction, complementing the static picture provided by quantum chemical calculations. fau.deresearchgate.net

Structure-Reactivity Relationship (SAR) Studies (Purely Chemical)

SAR studies aim to correlate the chemical structure of a compound with its reactivity. For sulfur mustards, these studies are essential for understanding how modifications to the molecular structure affect their chemical behavior.

The reactivity of sulfur mustards is intrinsically linked to the presence of the 2-chloroethylthio group. scispace.com The central sulfur atom, with its available lone pairs of electrons, and the two chloroethyl side chains determine the chemical properties of these compounds. scispace.com

The key structural feature responsible for the high reactivity of sulfur mustards is the ability to form the cyclic sulfonium ion. rsc.org This intramolecular reaction is significantly faster than the direct intermolecular reaction with external nucleophiles. The rate of this cyclization is influenced by the nature of the atom at the central position. For instance, the oxygen analog of sulfur mustard, bis(β-chloroethyl) ether, is much more stable and less reactive because oxygen is less nucleophilic than sulfur and less capable of forming a stable cyclic oxonium ion. rsc.org

Computational studies on analogs like 2-chloroethyl ethyl sulfide (B99878) (CEES) help in understanding the fundamental aspects of this reactivity. researchgate.net Ab initio quantum calculations on CEES have been used to predict its torsional angles, which are similar to those in sulfur mustard, indicating that it is a good structural and reactive surrogate. researchgate.net

The chemical behavior of sulfur mustards, such as their rates of hydrolysis and reactions with various nucleophiles, can be directly correlated with specific structural features.

The bifunctional nature of sulfur mustard, having two chloroethyl groups, allows it to act as a cross-linking agent. scispace.comresearchgate.net This is a significant difference compared to its monofunctional analogs like CEES, which can only alkylate a single target.

Studies comparing the reaction kinetics of sulfur mustard and its analogs with nucleophiles like sodium ethoxide have provided quantitative data on their relative reactivities. nih.gov For example, sulfur mustard reacts much faster than its oxygen analog, bis(2-chloroethyl) ether (BCEE), and its monofunctional analog, CEES. nih.gov In the reaction with sodium ethoxide, sulfur mustard undergoes a rapid elimination reaction, while the nitrogen mustard analogs react via a slower nucleophilic substitution mechanism. nih.gov These differences in reaction pathways and rates are directly attributable to the differences in their molecular structures, specifically the identity of the heteroatom and the number of reactive chloroethyl groups. nih.gov

The following table summarizes the half-lives of sulfur mustard (HD) and its analogs in reaction with sodium ethoxide, illustrating the structure-reactivity relationship.

| Compound | Reactant | Half-life (t₁/₂) |

| Sulfur Mustard (HD) | Sodium Ethoxide | 125 minutes |

| Sulfur Mustard (HD) | Sodium Ethoxide + DETA | < 1.5 minutes |

| Nitrogen Mustard (HN-3) | Sodium Ethoxide | 30.14 hours |

| bis(2-chloroethyl)amine | Sodium Ethoxide | 22.73 hours |

| bis(2-chloroethyl) ether (BCEE) | Sodium Ethoxide | 500 hours |

Data sourced from a study on reaction kinetics. nih.gov DETA (diethylenetriamine) was used as a catalyst.

This data clearly demonstrates how the central atom (S vs. N vs. O) and the presence of a catalyst dramatically influence the reactivity of the chloroethyl moiety.

Molecular Interactions in Model Systems Non Clinical/in Vitro

Interaction with Biological Macromolecules (Mechanism, not Effect)

As a bifunctional alkylating agent, Butane (B89635), 2,3-bis(2-chloroethylthio)- is expected to react readily with nucleophilic sites on cellular macromolecules such as proteins and nucleic acids. nih.govnih.gov This reactivity is initiated by an intramolecular cyclization of the 2-chloroethyl group to form a highly strained and reactive cyclic sulfonium (B1226848) ion. This intermediate is then susceptible to attack by nucleophiles, leading to the formation of a stable covalent bond and the release of a chloride ion. The presence of two such reactive groups allows for the formation of cross-links, either within the same molecule or between different molecules. nih.gov

In vitro studies of protein binding and modification

In vitro studies with sulfur mustard have demonstrated its ability to covalently modify a variety of proteins. nih.govacs.org This modification can alter protein structure and function, including enzymatic activity. nih.gov

The primary targets for alkylation on proteins are amino acid residues with nucleophilic side chains. In vitro experiments with sulfur mustard have identified several amino acids that are susceptible to alkylation. nih.govresearchgate.net The expected adducts formed by Butane, 2,3-bis(2-chloroethylthio)- would involve the covalent attachment of a 2-(2-(3-((2-chloroethyl)thio)butan-2-yl)thio)ethyl group to these residues.

Table 1: Anticipated Amino Acid Adducts with Butane, 2,3-bis(2-chloroethylthio)-

| Amino Acid | Nucleophilic Site(s) |

| Histidine | N1 and N3 atoms of the imidazole (B134444) ring |

| Glutamic Acid | Carboxylate oxygen atoms |

| Aspartic Acid | Carboxylate oxygen atoms |

| Cysteine | Thiol group |

| N-terminal Valine | Amino group |

This table is based on adducts identified in studies with sulfur mustard and represents the expected reactivity of Butane, 2,3-bis(2-chloroethylthio)-. nih.gov

In vitro studies of nucleic acid alkylation and adduct formation

The genotoxicity of sulfur mustards is primarily attributed to their ability to alkylate DNA. nih.govnih.govresearchgate.net This process disrupts the normal functioning of DNA, including replication and transcription.

The alkylation of DNA by sulfur mustards, and presumably by Butane, 2,3-bis(2-chloroethylthio)-, proceeds through the formation of the cyclic sulfonium ion intermediate. This electrophilic species then reacts with the nucleophilic centers on the DNA bases. The most reactive site on DNA for alkylation by sulfur mustards is the N7 position of guanine. nih.govnih.gov Other sites, such as the N3 position of adenine (B156593) and the O6 position of guanine, are also alkylated, though to a lesser extent. nih.govnih.gov

Table 2: Major Anticipated DNA Adducts with Butane, 2,3-bis(2-chloroethylthio)-

| Adduct Name | Target Base and Position |

| 7-[2-(2-(3-((2-chloroethyl)thio)butan-2-yl)thio)ethyl]guanine | Guanine, N7 |

| 3-[2-(2-(3-((2-chloroethyl)thio)butan-2-yl)thio)ethyl]adenine | Adenine, N3 |

| O6-[2-(2-(3-((2-chloroethyl)thio)butan-2-yl)thio)ethyl]guanine | Guanine, O6 |

This table is based on the major adducts formed by sulfur mustard and represents the expected reactivity of Butane, 2,3-bis(2-chloroethylthio)-. nih.govnih.govnih.gov

The bifunctional nature of Butane, 2,3-bis(2-chloroethylthio)- allows it to form both intrastrand and interstrand DNA cross-links. nih.govnih.gov After the initial alkylation of a DNA base (monoadduct formation), the second 2-chloroethylthio group can react with another base on the same DNA strand (intrastrand cross-link) or on the opposite strand (interstrand cross-link). researchgate.netmdpi.com These cross-links are particularly detrimental as they can physically block the progression of DNA polymerase during replication. The formation of these adducts and cross-links can also lead to the destabilization of the DNA structure, resulting in single- and double-strand breaks. nih.govnih.gov

Biochemical Reactivity in Cellular Models (Focus on Chemical Pathways)

In cellular models, the biochemical reactivity of sulfur mustards, and by extension Butane, 2,3-bis(2-chloroethylthio)-, triggers a cascade of cellular responses. The initial alkylation events on DNA and proteins activate complex signaling pathways. nih.gov The presence of DNA adducts and cross-links initiates the DNA damage response (DDR), a network of pathways that sense DNA lesions, signal their presence, and promote their repair. nih.govnih.gov If the damage is too extensive to be repaired, these pathways can trigger programmed cell death (apoptosis). nih.gov The alkylation of proteins can also lead to the inhibition of critical enzymes and the depletion of cellular antioxidants, such as glutathione (B108866), leading to oxidative stress and further cellular damage. nih.govnih.gov

Studies on Cellular Uptake Mechanisms

The precise mechanisms governing the cellular uptake of Butane, 2,3-bis(2-chloroethylthio)- are not extensively detailed in publicly available research. However, based on the behavior of structurally related compounds, it is likely that its lipophilic nature facilitates passive diffusion across the cell membrane. The presence of two chloroethylthio groups contributes to its reactivity and potential for interaction with cellular components.

Intracellular Reaction Pathways at a Chemical Level

Once inside the cell, Butane, 2,3-bis(2-chloroethylthio)- is expected to exhibit reactivity similar to other bifunctional alkylating agents. The primary mechanism of action is believed to involve the formation of highly reactive cyclic sulfonium ions. This process occurs through the intramolecular displacement of the chloride ion by the neighboring sulfur atom. These electrophilic intermediates can then react with nucleophilic sites on various cellular macromolecules.

A key intracellular target is DNA. The compound can form covalent adducts with DNA bases, particularly the N7 position of guanine. Due to its bifunctional nature, with two reactive chloroethyl groups, it has the potential to form both mono-adducts and interstrand or intrastrand cross-links in the DNA double helix. These cross-links are particularly cytotoxic as they can inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. nih.gov

Beyond DNA, other cellular nucleophiles are also potential targets for alkylation by Butane, 2,3-bis(2-chloroethylthio)-. These can include proteins and glutathione. The reaction with glutathione, a key intracellular antioxidant, can lead to its depletion, thereby increasing oxidative stress within the cell.

In a study on related (2-chloroethylthio)-1,4-naphthoquinone derivatives, it was observed that these compounds induce cytotoxic reactive oxygen species (ROS) and DNA damage, leading to apoptosis. nih.gov While this study did not focus specifically on Butane, 2,3-bis(2-chloroethylthio)-, it highlights the general intracellular reactivity of the 2-chloroethylthio moiety. nih.gov The introduction of a second 2-chloroethylthio group, as in Butane, 2,3-bis(2-chloroethylthio)-, can sometimes decrease cytotoxic activity, potentially due to steric hindrance. nih.gov

Table 1: Key Intracellular Reactions of Butane, 2,3-bis(2-chloroethylthio)-

| Reactant | Reaction Type | Product | Cellular Consequence |

| DNA (Guanine N7) | Alkylation | DNA adducts (mono- and cross-links) | Inhibition of DNA replication and transcription, cell cycle arrest, apoptosis |

| Proteins | Alkylation | Alkylated proteins | Altered protein function |

| Glutathione | Alkylation | Glutathione conjugates | Depletion of antioxidant defenses, increased oxidative stress |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

Historically, the synthesis of Sesquimustard (B1618809) has been achieved through several methods, including the reaction of 1,2-bis(2-hydroxyethylthio)ethane with hydrogen chloride (HCl) gas or thionyl chloride. nih.gov While effective, these routes often involve harsh conditions and hazardous reagents. Future research should focus on developing more efficient, safer, and environmentally benign synthetic strategies.

Key areas for future investigation include:

Catalytic Methods: Exploring novel transition-metal or organocatalytic systems for the formation of the thioether linkages could lead to higher yields and selectivity under milder conditions.

Flow Chemistry: Implementing continuous flow synthesis could offer enhanced safety by minimizing the volume of reactive intermediates at any given time, improve reaction control, and allow for safer handling of this hazardous compound.

Green Chemistry Approaches: Investigating the use of less toxic solvents and reagents, and developing routes that generate fewer hazardous byproducts, is a critical goal. This aligns with broader trends in chemical synthesis to reduce environmental impact. rsc.org

Attribution Signaturing: As demonstrated with sulfur mustard (HD), different synthetic routes produce unique impurity profiles or chemical attribution signatures (CASs). osti.govnih.gov Future work on novel synthetic routes for Sesquimustard should include comprehensive analysis of these CASs, which is vital for forensic and verification purposes under international treaties.

Advanced Mechanistic Elucidation of Complex Reactions

The reactivity of Sesquimustard is dominated by the ability of the sulfur atom to participate in intramolecular cyclization, forming a highly reactive cyclic sulfonium (B1226848) ion. Studies on its hydrolysis have confirmed the formation of these stable intermediates. publish.csiro.au However, a detailed mechanistic understanding of its reactions with a wider range of nucleophiles, particularly biological ones, is still lacking.

Future research should aim for:

Advanced Computational Modeling: Utilizing high-level quantum mechanical calculations (e.g., Density Functional Theory) to map the potential energy surfaces for reactions with key biological targets like DNA bases and amino acid residues. This can predict reaction kinetics, transition states, and the stability of intermediates and products.

Kinetics Studies: Employing stopped-flow spectroscopy and other rapid-mixing techniques to measure the rates of reaction with various nucleophiles. This data is essential for building accurate predictive models of its biological activity.

Structural Characterization of Intermediates: Using advanced spectroscopic methods like cryo-NMR or time-resolved spectroscopy to directly observe and characterize the transient sulfonium ions and other reactive intermediates formed during its reactions. The stability of these ions suggests they could serve as markers for verification purposes. publish.csiro.au

Integration of Multi-Omics for Deeper Chemical Understanding (e.g., Chemoproteomics focusing on adducts)

It is known that Sesquimustard forms adducts with proteins such as human serum albumin, and the detection of these adducts serves as a method for verifying exposure. nih.gov This represents a foundational concept in the chemoproteomics of this agent. However, the full scope of its interactions with the proteome, genome, and metabolome remains largely unexplored.

Future directions should include:

Global Chemoproteomic Profiling: Using advanced mass spectrometry-based proteomics to identify the full spectrum of protein adducts formed in cells or tissues exposed to Sesquimustard. This would move beyond simple verification to a comprehensive mapping of its cellular targets, similar to work done on sulfur mustard which identified cytoskeletal proteins as key targets. nih.gov

Multi-Omics Integration: Combining proteomics data with transcriptomics, metabolomics, and genomics to build a holistic, systems-level model of its effects. This approach could reveal the downstream consequences of initial alkylation events, identify critical pathways that are disrupted, and uncover potential new biomarkers of exposure.

Adduct-Specific Antibody Development: Generating highly specific monoclonal antibodies that recognize Sesquimustard adducts on particular proteins or DNA. These could be used to develop highly sensitive immunoassays for both exposure verification and mechanistic studies.

Development of Portable and On-Site Analytical Technologies

Current methods for the detection of Sesquimustard and its metabolites, such as for its metabolites in urine, typically rely on laboratory-based techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.gov While highly sensitive and specific, these methods are not suitable for rapid, on-site analysis in case of an environmental release or for verification activities.

The development of field-portable technologies is a critical future goal:

Miniaturized Mass Spectrometry: The advent of portable and person-portable mass spectrometers offers a promising avenue for on-site, unambiguous identification of Sesquimustard and its degradation products.

Lab-on-a-Chip Devices: Microfluidic systems that integrate sample preparation, separation, and detection onto a single chip could provide rapid, automated analysis of environmental samples (e.g., soil, water).

Electrochemical and Optical Sensors: Research into novel sensor materials that exhibit a specific change in their electrical or optical properties upon binding to Sesquimustard could lead to simple, low-cost, and instantaneous detection devices for screening large areas.

Predictive Modeling for Environmental Behavior and Reactivity

Initial assessments suggest that Sesquimustard will have low mobility in soil and will degrade in the atmosphere via reaction with hydroxyl radicals. nih.gov However, these are estimations, and detailed predictive models are needed to accurately forecast its environmental fate and persistence.

Future research in this area should focus on:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models to predict the reactivity and environmental properties (e.g., soil sorption, hydrolysis rate, atmospheric half-life) of Sesquimustard and its degradation products.

Environmental Fate Modeling: Using advanced environmental models to simulate the transport and transformation of Sesquimustard in various scenarios, such as a release in an urban environment or its persistence at a contaminated industrial site.

Degradation Pathway Analysis: Conducting detailed experimental studies to identify the full range of products formed during its hydrolysis and oxidation in different environmental matrices (soil, water, surfaces). This data is crucial for validating and refining predictive models.

Exploration of Non-Biological Chemical Applications (if any)

While listed as a Schedule 1 substance with few uses outside of chemical warfare, Sesquimustard has been noted as potentially useful in chemotherapy. wikipedia.org Its high reactivity, driven by the two 2-chloroethylthio groups, could theoretically be harnessed for constructive chemical purposes, though this is severely constrained by its legal status and hazardous nature.

Potential, albeit challenging, avenues for exploration include:

Specialty Polymer Synthesis: The difunctional nature of Sesquimustard could make it a cross-linking agent for creating specialty polymers with unique properties, such as high refractive index or specific chemical resistance. Research in this area would be purely academic and contingent on working under strict treaty-compliant conditions.

Chemical Neutralization Research: A significant area of non-biological application is the study of its destruction. A method using sodium in inert solvents has been developed for bulk neutralization. nih.gov Future research could focus on developing catalytic or enzymatic degradation methods that are faster, safer, and produce completely benign end-products.

Material Science: Investigating its controlled reactions with surfaces to create specialized coatings. This is highly speculative but represents a frontier of materials chemistry where potent reactivity is harnessed for function.

Isotopic Labeling Studies for Reaction Tracing

Isotopic labeling is a powerful technique for tracking the path of atoms through a chemical reaction or metabolic pathway. wikipedia.orgbionity.com While isotope-dilution methods are already used for the quantitative analysis of Sesquimustard metabolites, the full potential of isotopic labeling for mechanistic studies has not been realized. nih.gov

Future research should utilize isotopic labeling to:

Elucidate Reaction Mechanisms: Synthesizing Sesquimustard with stable isotopes (e.g., ¹³C, ²H, ³⁴S) at specific positions can unambiguously determine which atoms are involved in bond-forming and bond-breaking steps during its reactions with DNA, proteins, and other molecules. numberanalytics.com

Trace Metabolic Pathways: Administering isotopically labeled Sesquimustard in cellular or model systems and tracking the label's distribution using mass spectrometry can provide a definitive map of its metabolic fate, identifying all resulting metabolites and their kinetics of formation. researchgate.net